2-Pyrimidin-2-yl-propionic acid

Descripción

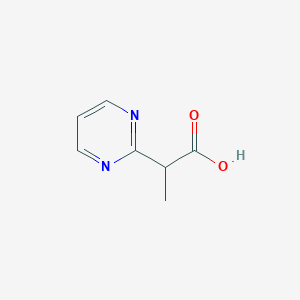

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-pyrimidin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMWOWKVXYJNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591661 | |

| Record name | 2-(Pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819850-16-3 | |

| Record name | 2-(Pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Pyrimidin 2 Yl Propionic Acid

Direct Synthetic Routes to 2-Pyrimidin-2-yl-propionic Acid

Direct synthesis of 2-arylpropionic acids, a class that includes this compound, can be achieved through several established methods. One general and effective approach is the mono-α-methylation of arylacetonitriles. A notable "Green Chemistry" method utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of a base. orgsyn.org This process is highly selective for mono-methylation, minimizing the formation of dimethylated byproducts. orgsyn.org The resulting 2-arylpropionitrile can then be hydrolyzed to the desired carboxylic acid. orgsyn.org For instance, phenylacetonitrile (B145931) can be converted to 2-phenylpropionitrile with a yield of 98.5% at 99% conversion, which is subsequently hydrolyzed to 2-phenylpropionic acid. orgsyn.org

Another powerful strategy involves the palladium-catalyzed carbonylation of 1-arylethyl derivatives. google.com An improved homogeneous catalyst system comprising a palladium compound, an organic acid (like p-toluenesulfonic acid), and a halide promoter (like LiCl) can effectively carbonylate arylalkyl halides, alcohols, or olefins to yield 2-arylpropionic acids with high reaction rates and selectivity under mild conditions. google.com

Chemoenzymatic Synthesis of Related Propanoic Acids

Chemoenzymatic methods offer highly selective and environmentally benign routes to chiral propanoic acids. Esterases and lipases are prominent biocatalysts for the kinetic resolution of racemic 2-arylpropionate esters. nih.gov For example, several esterases from the bacterial bHSL family have been employed to prepare enantiomerically pure (S)-2-arylpropionic acids, which are known for their potent anti-inflammatory activity. nih.gov

Protein engineering has been used to enhance the enantioselectivity of these enzymes. A notable example is the esterase Est924, which was identified as a catalyst for the kinetic resolution of racemic ethyl 2-arylpropionates. nih.gov Through site-directed mutagenesis, the variant M3 (I202F/A203W/G208F) was developed, showing significantly improved enantioselectivity for producing (S)-naproxen (91% ee) and (S)-ketoprofen (95% ee). nih.gov Whole-cell catalysis using engineered E. coli strains harboring these mutant enzymes provides an economical process for producing optically pure (S)-profens. nih.gov

Another innovative chemoenzymatic cascade has been developed for synthesizing 2-substituted 3-hydroxycarboxylic acids. nih.gov This multi-enzyme strategy involves:

Enzymatic deamination of L-α-amino acids to 2-oxoacids.

An aldol (B89426) addition of the 2-oxoacid to formaldehyde, catalyzed by specific aldolases to create enantiocomplementary 4-hydroxy-2-oxoacids.

In situ oxidative decarboxylation to yield the final 2-substituted 3-hydroxycarboxylic acid. nih.gov

This approach highlights the power of combining enzymatic steps to build complex chiral molecules from simple, readily available precursors. nih.gov

Asymmetric and Enantioselective Synthesis of Chiral Propionic Acid Derivatives

The biological activity of many 2-arylpropionic acids resides primarily in one enantiomer, making asymmetric synthesis a critical area of research. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation of α-substituted acrylic acids is one of the most efficient methods for producing chiral α-substituted propionic acids. researchgate.netnih.gov This transformation is typically catalyzed by complexes of transition metals like rhodium, ruthenium, and, more recently, earth-abundant metals like nickel. nih.govgoogle.com

Ruthenium catalysts, in particular, have shown exceptional performance. A ruthenocenyl phosphino-oxazoline-ruthenium complex (RuPHOX-Ru) has been used to catalyze the asymmetric hydrogenation of various α-substituted acrylic acids, affording the corresponding chiral products in up to 99% yield and 99.9% enantiomeric excess (ee) under relatively mild conditions (5 bar H₂). nih.govbohrium.com Nickel-catalyzed systems are also emerging as a sustainable alternative. An efficient nickel catalyst has been reported to hydrogenate α-substituted acrylic acids with up to 99.4% ee and high substrate-to-catalyst ratios (up to 10,000 S/C). nih.gov

| Catalyst System | Substrate Type | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| RuPHOX-Ru | α-Aryl acrylic acids | 5 bar H₂ | Up to 99% | Up to 99.9% | nih.govbohrium.com |

| Ni(OAc)₂ / (R,R)-BenzP* | α-Aryl & alkyl acrylic acids | 30 bar H₂, 50 °C, TFE | Up to 99% | Up to 99.4% | nih.gov |

| Rh-Complexes | α-Substituted acrylic acids | - | High | 15% (pioneering work) | nih.gov |

| Ru/Ir with Chiral Ligands | α,β-Unsaturated carboxylic acids | -20 to 120 °C | High | Up to 80% | google.com |

Chiral Auxiliary and Catalyst-Based Methods

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used for the asymmetric synthesis of 2-arylpropionic acids. tandfonline.com

Evans' oxazolidinone auxiliaries are a classic example. A prochiral carboxylic acid is first converted to an N-acyloxazolidinone. Deprotonation forms a chiral enolate, which then undergoes diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched carboxylic acid. tandfonline.comtandfonline.com This method has been successfully applied to the synthesis of (S)-Naproxen and (S)-Ibuprofen. tandfonline.com

Pseudoephenamine has emerged as a practical and effective chiral auxiliary that is free from the regulatory restrictions associated with pseudoephedrine. nih.govharvard.edu Amides derived from pseudoephenamine undergo highly diastereoselective alkylation reactions, often with better stereocontrol than their pseudoephedrine counterparts, especially in the formation of quaternary carbon centers. nih.gov The auxiliary can be cleaved under acidic or basic conditions to give the desired carboxylic acids in high yields with minimal epimerization. harvard.edu

| Chiral Auxiliary Method | Key Step | Application Example | Diastereomeric Excess (de) / Ratio | Reference |

| Evans' Oxazolidinone | Asymmetric alkylation of N-acyloxazolidinone | Synthesis of (S)-Ibuprofen | 78% de | tandfonline.com |

| Pseudoephenamine | Diastereoselective alkylation of pseudoephenamine amides | Formation of α-quaternary centers | >19:1 dr | harvard.edu |

Multi-Step Synthesis of this compound Precursors

The synthesis of precursors is fundamental to accessing complex molecules like this compound. A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, providing a direct route to pyrimidines with a functional handle for further modification. organic-chemistry.org

A more direct precursor, 2-(pyrimidin-2-yl)propan-2-ol (B3377788), can be synthesized. chemicalbook.com This tertiary alcohol is prepared by reacting methyl pyrimidine-2-carboxylate (B12357736) with an excess of methylmagnesium bromide (a Grignard reagent) in THF. The reaction proceeds with good yield (75%) and provides a precursor that is structurally very close to the target acid, differing only in the oxidation state of the propanoic acid moiety. chemicalbook.com

Recent advances in structural editing provide novel pathways for the alkylation of pyrimidines. One such method involves a base-mediated sulfur dioxide extrusion from N-heteroaryl sulfones. acs.orgacs.org This approach generates a transient N-heterocyclic benzylic anion that can be trapped with various electrophiles, allowing for the strategic formation of a C(sp²)-C(sp³) bond and the introduction of the desired alkyl side chain onto the pyrimidine (B1678525) ring under mild conditions. acs.orgacs.org

Functional Group Interconversions in the Synthesis of Pyrimidine-Containing Carboxylic Acids

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. imperial.ac.uk In the context of synthesizing pyrimidine-containing carboxylic acids, several key FGIs are crucial.

The hydrolysis of nitriles and esters to carboxylic acids is a common final step. For example, a 5-cyano pyrimidine precursor can be saponified, typically using aqueous sulfuric acid or an alcoholic alkali metal hydroxide (B78521) solution, to yield the corresponding pyrimidine-5-carboxylic acid. google.com Similarly, an ester group, such as in the 2-substituted pyrimidine-5-carboxylic esters mentioned earlier, can be hydrolyzed under acidic or basic conditions to the carboxylic acid. organic-chemistry.org

The conversion of alcohols to carboxylic acids is another vital transformation. While the precursor 2-(pyrimidin-2-yl)propan-2-ol is a tertiary alcohol, making direct oxidation to a carboxylic acid challenging, related primary or secondary alcohols can be readily oxidized. A common synthetic strategy involves creating a primary alcohol, which can then be oxidized to a carboxylic acid using strong oxidizing agents like sodium dichromate (Na₂Cr₂O₇) in an acidic aqueous solution. youtube.com

Activation of the carboxylic acid group itself is often necessary for further transformations. A carboxylic acid can be converted into a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com This activated intermediate can then readily react with nucleophiles, a common tactic in multi-step syntheses. youtube.com

Chemical Reactivity and Derivatization Studies of 2 Pyrimidin 2 Yl Propionic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group. These transformations allow for the introduction of a wide array of functionalities, altering the molecule's physical and chemical properties.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-Pyrimidin-2-yl-propionic acid can be readily converted to esters and amides through various standard synthetic methodologies.

Esterification: The synthesis of esters, such as methyl 2-(pyrimidin-2-yl)propanoate, can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of esterification are applicable. For instance, the synthesis of related 2-substituted pyrimidine-5-carboxylic esters has been reported, where a sodium salt of a methoxycarbonylpropen-1-ol reacts with amidinium salts to yield the desired pyrimidine (B1678525) esters researchgate.net.

A common method for the synthesis of esters from carboxylic acids involves the activation of the carboxylic acid, for example, by conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an alcohol to furnish the ester orgsyn.orgdoubtnut.comchemtube3d.com.

Amidation: The formation of amides from this compound can be accomplished by coupling the carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBT) nih.govresearchgate.net. Alternatively, the acid can first be converted to its more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide orgsyn.org. The synthesis of various N-substituted propanamides has been demonstrated using similar multi-step protocols researchgate.net.

Detailed research findings on the direct esterification and amidation of this compound are not widely available in the reviewed literature. However, the established reactivity of carboxylic acids provides a reliable framework for these transformations.

Salt Formation and Complexation

The acidic proton of the carboxylic acid group can be readily abstracted by a base to form a carboxylate salt. For instance, reaction with sodium hydroxide (B78521) would yield sodium 2-pyrimidin-2-yl-propanoate. While the crystal structure of this specific salt is not detailed in the available literature, similar structures, such as sodium 2-(pyrazin-2-yl)propanoate, have been documented nih.gov.

The carboxylate group, in conjunction with the nitrogen atoms of the pyrimidine ring, can act as a chelating ligand, forming complexes with various metal ions. The coordination can occur through the carboxylate oxygen atoms and one or both of the pyrimidine nitrogens, leading to the formation of stable metal complexes. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The formation of salts of the related compound trimethoprim with amino acids has been reported, indicating the propensity of pyrimidine-containing molecules to form stable salts mdpi.com.

Transformations Involving the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heteroaromatic system, exhibits characteristic reactivity towards both nucleophilic and electrophilic reagents. The presence of the propionic acid side chain at the 2-position can influence the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitution on Pyrimidine

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions researchgate.netnih.gov. The presence of a good leaving group at these positions facilitates the reaction. While the propionic acid group at the C-2 position is not a typical leaving group, reactions involving the displacement of other substituents on the ring are well-documented for various pyrimidine derivatives acs.org. For instance, the amination of pyrimidines at the C-2 position has been achieved through the formation of pyrimidinyl iminium salt intermediates acs.orgnih.govresearchgate.net.

Formation of Transition Metal Complexes with this compound Ligands

The this compound molecule possesses multiple coordination sites, namely the two nitrogen atoms of the pyrimidine ring and the two oxygen atoms of the carboxylate group. This allows it to act as a versatile ligand in the formation of coordination complexes with various transition metals. The coordination can be monodentate, bidentate, or bridging, leading to a diverse range of supramolecular architectures.

While specific studies detailing the synthesis and crystal structure of transition metal complexes with this compound as the sole ligand are not extensively reported, the coordination chemistry of similar pyrimidine- and pyridine-carboxylate ligands is well-established. For example, the crystal structures of Co(II) and Zn(II) complexes with pyrimidine-2-carboxylate (B12357736) have been elucidated, revealing the coordination of the metal ions through both the pyrimidine nitrogen and the carboxylate oxygen orgsyn.org. Similarly, numerous transition metal complexes with pyridine-based ligands have been synthesized and characterized mdpi.commdpi.com.

The coordination of copper(II) with various ligands containing nitrogen and oxygen donor atoms has been widely studied, often resulting in octahedral or distorted octahedral geometries mdpi.comumbalk.orgnih.gov. It is anticipated that this compound would form stable complexes with copper(II) and other transition metals like cobalt(II) and iron(III) researchgate.netnih.govnih.govscispace.comresearchgate.net. The specific nature of these complexes, including their stoichiometry, geometry, and magnetic properties, would be dependent on the metal ion and the synthetic conditions employed.

Coordination Chemistry Studies

A thorough search of scientific databases and chemical literature did not retrieve any studies focused on the coordination chemistry of this compound. Consequently, there is no available information regarding its behavior as a ligand in the formation of metal complexes. Research on its binding modes, stability constants with various metal ions, or the synthesis of its coordination compounds has not been reported.

Structural Characterization of Metal Complexes

Consistent with the lack of research on its coordination chemistry, no structural data for any metal complexes of this compound are available. There are no published X-ray crystallography reports, spectroscopic analyses (such as IR, UV-Vis, or NMR), or any other form of structural elucidation for coordination compounds involving this specific molecule.

Structure Activity Relationship Sar and Structural Modifications of 2 Pyrimidin 2 Yl Propionic Acid Derivatives

Design Principles for Novel 2-Pyrimidin-2-yl-propionic Acid Analogs

The design of new analogs of this compound would be guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The pyrimidine (B1678525) ring, a versatile scaffold, allows for structural modifications at positions 2, 4, 5, and 6. mdpi.com

Key design principles would include:

Bioisosteric Replacement: The propionic acid moiety could be replaced with other acidic groups or bioisosteres to modulate acidity and interaction with biological targets.

Substituent Modification: Introducing various substituents on the pyrimidine ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. nih.gov For instance, in the design of novel pyrimidine analogs as Bruton's tyrosine kinase (BTK) inhibitors, modifications to the pyrimidine core were crucial for achieving high selectivity. nih.gov

Conformational Constraint: Incorporating cyclic structures or rigid linkers can lock the molecule into a specific conformation that may be more favorable for binding to a target.

Fragment-Based and Structure-Based Drug Design: If the biological target is known, computational methods like molecular docking can be employed to design analogs that fit optimally into the target's binding site. This approach has been successful in developing novel pyrimidine derivatives as EGFR inhibitors. researchgate.net

Impact of Substituent Variations on Biological Profiles

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov

Alkyl and Aryl Groups: The introduction of different alkyl or aryl groups can alter the compound's hydrophobicity, which can affect cell permeability and interaction with hydrophobic pockets in target proteins.

Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents can influence the pKa of the pyrimidine ring and its ability to form hydrogen bonds, which are often critical for target binding. For example, in a series of pyrimidine derivatives developed as bone anabolic agents, the presence of electron-rich and electron-withdrawing groups on different rings of the molecule was systematically varied to optimize activity. nih.gov

Halogens: Halogen atoms can serve as bioisosteric replacements for other functional groups and can influence metabolic stability and binding affinity. The use of halogenation has been a key strategy in the discovery of potent HIV-1 non-nucleoside reverse transcriptase inhibitors with improved pharmacokinetic profiles. acs.org

Below is an interactive table summarizing the impact of different substituents on the biological activity of various pyrimidine derivatives, based on findings from diverse research studies.

| Compound Class | Substituent Variation | Impact on Biological Activity | Reference |

| Pyrimidine-based BTK inhibitors | Introduction of specific side chains | Enhanced kinase selectivity and oral bioavailability | nih.gov |

| Pyrimidine derivatives as EGFR inhibitors | Addition of various functional groups | Significant cytotoxicity against breast cancer cell lines | researchgate.net |

| Pyrido[3,2-d]pyrimidine derivatives | Modifications leading to A1, A5, and A7 | Subnanomolar inhibition of PI3Kδ and good isoform selectivity | tandfonline.com |

| Pyrimidine derivatives for bone anabolism | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) | Most efficacious anabolic agent at 1 pM | nih.gov |

| Halomethylene-Biphenyl-Diarylpyrimidines | (S)-5m | Potent anti-HIV-1 activity with improved safety and pharmacokinetic profiles | acs.org |

Stereochemical Influences on Activity and Recognition

Stereochemistry plays a crucial role in the biological activity of chiral molecules, including derivatives of this compound, which has a stereocenter at the alpha-carbon of the propionic acid group. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Enantioselectivity: It is common for one enantiomer to be significantly more active than the other because biological targets, such as enzymes and receptors, are themselves chiral. For instance, in a series of 6-[2-(phosphonomethoxy)propoxy]pyrimidines, only the (R)-enantiomer showed significant antiviral activity, while the (S)-enantiomer was largely inactive. acs.org

Improved Therapeutic Index: The separation of enantiomers can lead to drugs with a better therapeutic index by eliminating the less active or more toxic enantiomer. In the development of HIV-1 inhibitors, the enantioselectivity of the most promising analog was studied to optimize its anti-HIV activity. acs.org

Scaffold-Hopping Strategies in Lead Compound Discovery

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different scaffold while retaining similar biological activity. nih.gov This approach can lead to the discovery of novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

From Natural Products to Novel Scaffolds: Bioactive natural products often serve as the starting point for scaffold hopping. For example, a strategy of scaffold-hopping from bioactive flavonoids led to the discovery of potent anticancer agents. researchgate.net

Heterocycle Replacements: A common scaffold-hopping approach involves replacing one heterocyclic ring system with another. nih.gov In the context of this compound, the pyrimidine ring could be replaced by other heterocycles like pyridine (B92270), pyrazine, or even non-aromatic rings to explore new chemical space.

Discovery of Novel Inhibitors: Scaffold-hopping from thienopyrimidine acids led to the identification of furano[2,3-d]pyrimidine amides as potent inhibitors of Notum, a negative regulator of the Wnt signaling pathway. nih.gov This demonstrates the potential of this strategy to generate new chemical entities for therapeutic intervention.

The table below provides examples of scaffold-hopping strategies applied to pyrimidine-containing compounds.

| Original Scaffold | Hopped Scaffold | Therapeutic Target | Outcome | Reference |

| Thienopyrimidine acids | Furano[2,3-d]pyrimidine amides | Notum | Potent inhibitors with CNS penetration | nih.gov |

| Flavones and Isoflavones | 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones and 3-aryl-pyrido[1,2-a]pyrimidin-4-ones | Topoisomerase IIα | Enhanced inhibitory and cytotoxic properties | researchgate.net |

Biological Activities and Mechanistic Investigations of 2 Pyrimidin 2 Yl Propionic Acid and Its Analogs

Anti-inflammatory Properties of Related Propanoic Acid Derivatives

Pyrimidine (B1678525) derivatives are recognized for their significant anti-inflammatory potential, which is often attributed to the inhibition of key enzymes in the inflammatory cascade. nih.govnih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), key signaling molecules in inflammation. nih.govresearchgate.net

Research has focused on the selective inhibition of the two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. orientjchem.org Therefore, selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs. orientjchem.org

Studies on various pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors. For instance, certain pyrimidine derivatives, designated L1 and L2, have shown high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam (B1676189) and significantly outperforming piroxicam. researchgate.net Similarly, in a study of pyrimidine analogs, compound 2a [1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid] exhibited potent in vitro anti-inflammatory activity with a half-maximal inhibitory concentration (IC₅₀) of 3.5 μM, which was compared against the standard drug celecoxib (B62257) (IC₅₀ = 0.65 μM). wikipedia.org

Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated for their in vivo anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, these compounds significantly reduced inflammation. researchgate.net Notably, compound 4c from this series demonstrated potent activity, with edema protection of 35%, 36%, and 42% after 1, 2, and 3 hours, respectively. This activity corresponded to 86-92% of the effect of the standard drug, diclofenac. The anti-inflammatory effect was also correlated with a significant decrease in the serum concentration of Prostaglandin (B15479496) E2 (PGE2). researchgate.net

| Compound/Derivative | Target | Activity | Source |

| Pyrimidine derivatives (L1, L2) | COX-2 | High selectivity, comparable to Meloxicam | researchgate.net |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a ) | COX-2 | IC₅₀ = 3.5 μM | wikipedia.org |

| Thieno[2,3-d]pyrimidine (4c ) | Inflammation (in vivo) | 42% protection at 3h; Reduced PGE2 to 19 pg/mL | researchgate.net |

| Celecoxib (Standard) | COX-2 | IC₅₀ = 0.65 μM | wikipedia.org |

| Diclofenac (Standard) | Inflammation (in vivo) | Reduced PGE2 to 12 pg/mL | researchgate.net |

Antimicrobial Applications and Evaluation

The pyrimidine scaffold is a constituent of many compounds exhibiting antimicrobial properties. Research has explored various substituted pyrimidine derivatives for their efficacy against a range of bacterial and fungal pathogens.

A study on a series of novel 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles revealed significant antibacterial activity, particularly against Gram-positive bacteria. Several compounds from this series, including derivatives 5b-l , 5p , 7a-c , 8a-d , and 11 , showed marked antibacterial effects. However, these compounds were found to be inactive against the fungus Candida albicans. nih.gov

Thieno[2,3-d]pyrimidine derivatives have also been a focus of antimicrobial research. The synthesis and evaluation of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide (B32628) and 1,2,4-oxadiazol-5-ylmethyl substituents led to the identification of compounds with notable antimicrobial activity. Docking studies suggested that the most active compounds may exert their effect by binding to the active site of tRNA (guanine37-N¹)-methyltransferase (TrmD), an essential enzyme in bacteria. nih.gov

Furthermore, pyranopyrimidine analogs have been identified as promising antimicrobial agents. nih.gov The antimicrobial activity of these compounds is influenced by the nature of substituents on the phenyl ring, which can enhance the penetration of the bacterial cell wall. nih.gov Certain pyranopyrimidine derivatives have shown potent activity against Klebsiella pneumoniae and Salmonella typhi. nih.gov Similarly, pyridine-based compounds, which share structural similarities with pyrimidines, have also been evaluated for their antimicrobial and antibiofilm activities against pathogens like Staphylococcus aureus and Escherichia coli. mdpi.com

| Compound Class | Target Organisms | Key Findings | Source |

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Marked antibacterial activity observed for several derivatives. | nih.gov |

| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones | Bacteria | Activity linked to potential inhibition of tRNA (guanine37-N¹)-methyltransferase. | nih.gov |

| Pyranopyrimidines | K. pneumoniae, S. typhi | Potent activity observed; substituent-dependent. | nih.gov |

| Pyridine-based organic salts | S. aureus, E. coli | Good antibacterial and antibiofilm activity. | mdpi.com |

Enzyme Inhibition Studies

The structural motif of pyrimidine is present in many enzyme inhibitors, making it a valuable scaffold for designing targeted therapeutic agents. Analogs of 2-Pyrimidin-2-yl-propionic acid have been investigated for their ability to inhibit a variety of enzymes involved in different pathological processes.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. The pyrrolo[2,3-d]pyrimidine nucleus, being a deaza-isostere of adenine (B156593) (a component of ATP), is a common feature in many ATP-competitive kinase inhibitors. juniperpublishers.com

Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been identified as inhibitors of both protein tyrosine kinases and serine/threonine kinases. These compounds have shown potent inhibition of kinases such as Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) and p38α. acs.org Similarly, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied as inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. The inhibitory capacity of these compounds is highly dependent on the substituents attached to the core pyrimidine structure.

The 4-(phenylamino)pyrimidine structure is another key pharmacophore found in ATP-competitive inhibitors of several protein kinases, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase.

| Inhibitor Class | Target Kinase(s) | Key Findings | Source |

| Pyrido[2,3-d]pyrimidines | RICK, p38α (Serine/Threonine Kinases) | Potent inhibition observed. | acs.org |

| 7H-pyrrolo[2,3-d]pyrimidines | PAK4 | Inhibitory capacity is substituent-dependent. | |

| 4-(phenylamino)pyrimidines | EGFR Tyrosine Kinase | Pharmacophore for potent and selective inhibitors. | |

| 2-aminopyrimidine derivatives | EGFRC797S Tyrosine Kinase | Compound A5 showed significant anti-proliferative activity. |

Phosphatase Inhibition

Protein phosphatases are enzymes that dephosphorylate proteins, counteracting the activity of kinases. The inhibition of specific phosphatases is a potential therapeutic strategy. While pyrimidine derivatives are known kinase inhibitors, the available scientific literature from the conducted searches provides limited direct evidence for their role as inhibitors of protein phosphatases. In studies focused on other biological activities of pyrimidine derivatives, standard phosphatase inhibitors are sometimes used as tools in the experimental procedures, but this does not characterize the pyrimidine compounds themselves as phosphatase inhibitors. Further research is required to explore the potential of this compound analogs in this area.

Urease Inhibition Potential

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibiting urease is a promising strategy to combat these infections.

Several heterocyclic compounds containing a pyrimidine ring have been evaluated for their urease inhibitory activity. Barbituric acid, which features a pyrimidine core, and its derivatives have been explored as potential urease inhibitors. Additionally, hybrid molecules incorporating both imidazopyridine and oxazole (B20620) rings have been designed and synthesized, with some analogs demonstrating significant urease inhibition. For example, an analog bearing 3-CF₃ and 5-NO₂ groups on an aryl ring was identified as a particularly potent inhibitor. The inhibitory mechanism often involves the chelation of the nickel ions present in the enzyme's active site.

| Compound Class | Target Enzyme | Key Findings | Source |

| Barbituric acid derivatives | Urease | Explored for urease inhibitory activity. | |

| Imidazopyridine-oxazole hybrids | Urease | Potent inhibition observed, dependent on aryl substituents. | |

| Acetohydroxamic acid (Standard) | Urease | Known urease inhibitor, often used as a reference. |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Numerous pyrimidine derivatives have been designed and synthesized as potential AChE inhibitors.

A series of novel 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were evaluated, and compound 10q emerged as a potent and selective AChE inhibitor with an IC₅₀ value of 0.88 ± 0.78 μM. Kinetic studies revealed a mixed-type inhibition mechanism, and molecular docking suggested that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Other studies on novel pyrimidine derivatives have reported effective inhibition of both AChE and butyrylcholinesterase (BChE). These compounds exhibited inhibition constants (Ki) in the nanomolar range, specifically 33.15 ± 4.85 to 52.98 ± 19.86 nM for AChE and 31.96 ± 8.24 to 69.57 ± 21.27 nM for BChE. Similarly, a series of pyrimidine diamine derivatives showed potent, mixed or uncompetitive inhibition of AChE, with compound 9 being highly active (Ki = 0.312 μM).

| Compound/Derivative | Target Enzyme | Inhibition Value | Source |

| Compound 10q (2-(2-oxoethyl)pyrimidine-5-carboxamide derivative) | AChE | IC₅₀ = 0.88 ± 0.78 μM | |

| Novel Pyrimidine Derivatives | AChE | Ki = 33.15 - 52.98 nM | |

| Novel Pyrimidine Derivatives | BChE | Ki = 31.96 - 69.57 nM | |

| Compound 9 (Pyrimidine diamine derivative) | AChE | Ki = 0.312 μM | |

| Compound 22 (Pyrimidine diamine derivative) | BChE | Ki = 99 ± 71 nM |

Anticancer and Antitumor Potentials

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer and antitumor properties. juniperpublishers.comnih.govorientjchem.org While direct and extensive research on the anticancer potential of this compound is not widely available in the reviewed literature, the broader class of pyrimidine derivatives, as well as propionic acid itself, have been the subject of intensive investigation. These studies provide a strong rationale for the potential anticancer effects of this specific molecule and its analogs.

The inhibition of cancer cell proliferation is a primary indicator of a compound's anticancer potential. Various pyrimidine derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities against four cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). rsc.org One of the most potent compounds in this series, compound 7b, exhibited significant cytotoxic activity against MCF-7 and HeLa cells, with IC50 values of 0.48 ± 0.11 µM and 0.74 ± 0.13 µM, respectively. rsc.org This highlights the potential for pyrimidine derivatives to be highly effective at inhibiting the growth of cancer cells.

In another study, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against HT-29 (colon cancer), MCF-7, T47D (breast cancer), and NIH3T3 (normal fibroblast) cell lines. benthamdirect.com Compounds 6d, 6m, and 6p from this series showed potent cytotoxic activity against MCF-7 cancerous cell lines. benthamdirect.com Notably, compound 6p did not show cytotoxic activity against the normal NIH-3T3 cell line, suggesting a degree of selectivity for cancer cells, which is a highly desirable characteristic for any potential anticancer agent. benthamdirect.com

Furthermore, propionic acid itself has been shown to have cytotoxic effects on cancer cells. In a study on cervical cancer cells (HeLa), propionic acid was shown to reduce cell viability in a concentration-dependent manner. nih.gov This suggests that the propionic acid moiety of this compound could also contribute to its potential anticancer activity.

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

| Compound 7b | MCF-7 | 0.48 ± 0.11 | rsc.org |

| HeLa | 0.74 ± 0.13 | rsc.org | |

| Compound 6d | MCF-7 | Potent | benthamdirect.com |

| Compound 6m | MCF-7 | Potent | benthamdirect.com |

| Compound 6p | MCF-7 | Potent | benthamdirect.com |

One of the mechanisms by which anticancer agents can inhibit cell proliferation is by interfering with DNA synthesis. While direct evidence for this compound modulating DNA synthesis is not available in the reviewed literature, some pyrimidine analogs have been shown to arrest the cell cycle, which is intrinsically linked to the regulation of DNA synthesis.

For example, a study on novel pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors found that the representative compounds could arrest breast cancer cells (MDA-MB-436) in the S phase of the cell cycle. nih.gov The S phase is the period during which DNA synthesis occurs, and an arrest in this phase indicates a direct or indirect inhibition of this process.

Furthermore, research on 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated that the most potent compound, 7b, could induce cell cycle arrest at the S phase in MCF-7 cells. rsc.org This provides further evidence that pyrimidine derivatives can exert their anticancer effects by modulating critical cellular processes like DNA synthesis.

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its induction in cancer cells is a key mechanism of action for many anticancer drugs. Several studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through various pathways.

In the case of the 2-amino-4-aryl-pyrimidine derivative 7b, its pro-apoptotic mechanism in MCF-7 cells was found to involve the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (MMP). rsc.org This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, as well as the activation of the caspase cascade. rsc.org Furthermore, this compound was found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, both of which are critical for cell survival and proliferation. rsc.org

Propionic acid has also been shown to induce apoptosis in HeLa cervical cancer cells. nih.govresearchgate.net Its mechanism involves the induction of ROS, leading to mitochondrial membrane dysfunction. nih.gov Propionic acid was also found to inhibit the NF-κB and AKT/mTOR signaling pathways and to induce autophagy. nih.gov The induction of apoptosis by propionic acid was further confirmed by an increase in the sub-G1 cell population, which is a hallmark of apoptotic cells. nih.gov

In a different study, the organoarsenic compound (2,6-dimethylphenyl)arsonic acid was shown to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway, independent of Bcl-2 and caspase-3 expression levels. mdpi.com This suggests that different structural analogs can trigger apoptosis through distinct molecular mechanisms.

Table 2: Mechanistic Insights into Apoptosis Induction by Pyrimidine Analogs and Propionic Acid

| Compound/Agent | Cell Line | Key Mechanistic Findings | Source |

| Compound 7b | MCF-7 | Increased ROS, decreased MMP, Bax/Bcl-2 modulation, caspase activation, inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. | rsc.org |

| Propionic Acid | HeLa | Increased ROS, mitochondrial dysfunction, inhibition of NF-κB and AKT/mTOR pathways, induction of autophagy. | nih.gov |

| (2,6-dimethylphenyl)arsonic acid | Leukemia and Lymphoma Cells | Induction of mitochondrial apoptosis pathway, independent of Bcl-2 and caspase-3. | mdpi.com |

Antifibrotic Activities

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to organ damage and dysfunction. While some chemical compounds are known to have antifibrotic properties, a comprehensive review of the scientific literature did not yield specific studies on the antifibrotic activities of this compound or its close analogs. This indicates a potential gap in the current research landscape and suggests an area for future investigation.

Herbicidal Applications of Analogous Compounds

The pyrimidine ring is a key structural motif in a number of commercially important herbicides. researchgate.net Pyrimidine carboxylic acids, in particular, represent a class of herbicides with a distinct mode of action. These compounds mimic the natural plant growth hormone auxin, leading to abnormal growth and ultimately, the death of susceptible plant species. vt.edu

A notable example of a herbicidal pyrimidine carboxylic acid is aminocyclopyrachlor (B166884) (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid). vt.edu This compound was developed for the control of broadleaf weeds and brush in non-agricultural and industrial areas. vt.edu The persistence of pyridine (B92270) and pyrimidine carboxylic acid herbicides in the environment is a key feature that contributes to their efficacy over extended periods. vt.edu

The herbicidal activity of pyrimidine derivatives is often evaluated against a panel of both monocotyledonous and dicotyledonous plants. For instance, a series of novel pyrido[2,3-d]pyrimidine derivatives were tested for their herbicidal activity against lettuce (a dicot) and bentgrass (a monocot). nih.govmdpi.com Many of these compounds showed good activity against bentgrass at a concentration of 1 mM. nih.govmdpi.com

The structural diversity of pyrimidine derivatives allows for the fine-tuning of their herbicidal activity. For example, a series of novel pyrimidine thiourea (B124793) compounds were designed and synthesized, with some showing good herbicidal activity against Digitaria adscendens and Amaranthus retroflexus. researchgate.net The mechanism of action for some pyrimidine-based herbicides involves the inhibition of key plant enzymes, such as acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids. mdpi.com

Table 3: Examples of Herbicidal Pyrimidine Derivatives and their Characteristics

| Compound Class | Example Compound | Target Weeds | Mechanism of Action (if known) | Source |

| Pyrimidine Carboxylic Acids | Aminocyclopyrachlor | Broadleaf weeds and brush | Auxin mimic | vt.edu |

| Pyrido[2,3-d]pyrimidines | Not specified | Bentgrass | Not specified | nih.govmdpi.com |

| Pyrimidine Thioureas | Not specified | Digitaria adscendens, Amaranthus retroflexus | Not specified | researchgate.net |

| Pyrimidine-Biphenyls | Not specified | Not specified | Acetohydroxyacid synthase (AHAS) inhibitor | mdpi.com |

Biological Activity Evaluation Methodologies

The assessment of the biological activities of this compound and its analogs involves a variety of standardized in vitro and in vivo assays. These methodologies are crucial for determining the potency, selectivity, and mechanism of action of these compounds.

For evaluating anticancer and antitumor potential, the most common initial screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . rsc.org This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). rsc.org

To investigate the mechanism of cell death, flow cytometry is a widely used technique. It can be used to analyze the cell cycle distribution and to quantify the percentage of apoptotic cells after staining with specific dyes like propidium (B1200493) iodide and Annexin V. nih.govnih.gov

The induction of apoptosis can be further elucidated by Western blotting , which is used to measure the expression levels of key proteins involved in apoptotic pathways, such as Bax, Bcl-2, and caspases. rsc.org The generation of intracellular reactive oxygen species (ROS) can be detected using fluorescent probes, and changes in the mitochondrial membrane potential can be assessed with specific dyes. rsc.orgnih.gov

For assessing herbicidal activity, initial screening is typically performed by applying the compounds to target plant species at a specific concentration and observing the phytotoxic effects, such as growth inhibition or mortality. nih.govmdpi.com These assays are often conducted on both monocotyledonous and dicotyledonous plants to determine the spectrum of activity. nih.govmdpi.com

To understand the mode of action of herbicides, molecular docking studies can be employed to predict the binding of the compound to its target enzyme. mdpi.com Furthermore, in vitro enzyme inhibition assays can be used to confirm the inhibitory activity against specific plant enzymes, such as acetohydroxyacid synthase (AHAS). mdpi.com

In Vitro Bioassays and Cell-Based Models

The initial assessment of the biological potential of this compound and its analogs is typically conducted through a variety of in vitro bioassays and cell-based models. These studies are crucial for determining the cytotoxic profile and identifying specific cellular activities of the compounds.

While this compound itself is primarily documented as a synthetic intermediate for pharmaceutical synthesis sapphirebioscience.comcaymanchem.com, research into its analogs provides significant insights into the potential bioactivities of this class of compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structural analogs, were synthesized and evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). nih.govresearchgate.net The anti-proliferative activity was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) values.

Fourteen of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives demonstrated superior anti-fibrotic activities compared to the reference drug Pirfenidone. nih.govresearchgate.net Among these, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate were identified as the most potent, with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. nih.govresearchgate.net

| Compound | IC₅₀ (µM) |

|---|---|

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |

| Pirfenidone (Reference) | > 50 |

Further studies on other pyrimidine derivatives have also highlighted their potential in various biological contexts. For example, certain 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been investigated for their anti-proliferative properties in breast cancer cell models. mdpi.com These findings underscore the broad therapeutic potential of the pyrimidine core when appropriately substituted.

Evaluation of Gene and Protein Expression (e.g., COL1A1, Nrf2)

To understand the molecular mechanisms underpinning the observed biological activities, researchers investigate the effects of these compounds on the expression of specific genes and proteins that are key mediators of cellular pathways.

Collagen Type I Alpha 1 (COL1A1)

Collagen is a major component of the extracellular matrix, and its excessive deposition is a hallmark of fibrosis. The expression of the COL1A1 gene, which codes for the pro-alpha1(I) chain of type I collagen, is often upregulated in fibrotic conditions. nih.govmedlineplus.gov Consequently, the inhibition of COL1A1 expression is a key therapeutic strategy for anti-fibrotic agents.

In the study of 2-(pyridin-2-yl) pyrimidine analogs, the most potent compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate , were further evaluated for their ability to modulate COL1A1 protein expression in HSC-T6 cells using ELISA. nih.govresearchgate.net The results demonstrated that these compounds effectively inhibited the expression of collagen. researchgate.net This was further corroborated by a hydroxyproline (B1673980) assay and Picro-Sirius red staining, which are methods to quantify total collagen accumulation. nih.govresearchgate.net These findings suggest that the anti-fibrotic activity of these analogs is, at least in part, mediated through the downregulation of collagen production at the protein level.

| Treatment | Effect on Hydroxyproline Content | Effect on COL1A1 Protein Expression |

|---|---|---|

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Inhibited | Inhibited |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Inhibited | Inhibited |

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Nrf2 is a critical transcription factor that regulates the cellular antioxidant response. nih.govnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxifying genes through the antioxidant response element (ARE). nih.gov The Keap1/Nrf2 pathway is a key regulator of cellular redox homeostasis, and its modulation is a target for therapeutic intervention in various diseases. nih.gov

While direct evidence linking this compound or its immediate analogs to the Nrf2 pathway is not extensively documented in the reviewed literature, the broader class of pyrimidine derivatives has been associated with antioxidant activities. nih.gov The antioxidant potential of novel pyrimidine acrylamides has been demonstrated, suggesting that the pyrimidine scaffold can contribute to mitigating oxidative stress. nih.gov Given that oxidative stress is a known driver of fibrosis and other pathologies, it is plausible that the biological effects of this compound analogs could involve the modulation of the Nrf2 pathway. However, further mechanistic studies are required to directly investigate the impact of these specific compounds on Nrf2 activation and the expression of its downstream target genes.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Pyrimidin 2 Yl Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 2-Pyrimidin-2-yl-propionic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the propionic acid moiety.

The aromatic protons on the pyrimidine ring would likely appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. researchgate.net The specific chemical shifts and splitting patterns would depend on their positions on the ring. The proton at the C5 position is expected to be a triplet, while the protons at the C4 and C6 positions would appear as a doublet.

The methine proton (CH) of the propionic acid group, being adjacent to both the pyrimidine ring and the carboxylic acid group, would likely resonate as a quartet. The methyl protons (CH₃) would appear as a doublet, coupled to the methine proton. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrimidine-H4, H6 | ~8.7 | Doublet (d) |

| Pyrimidine-H5 | ~7.3 | Triplet (t) |

| CH | ~3.9 | Quartet (q) |

| CH₃ | ~1.6 | Doublet (d) |

| COOH | >10.0 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region, typically between δ 120 and 160 ppm. mdpi.com The carbon atom of the carbonyl group (-C=O) in the carboxylic acid is characteristically found further downfield, usually in the range of δ 170-180 ppm. The aliphatic carbons of the propionic acid side chain, the methine (CH) and methyl (CH₃) carbons, will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 170-180 |

| Pyrimidine-C2 | 160-170 |

| Pyrimidine-C4, C6 | 155-160 |

| Pyrimidine-C5 | 120-125 |

| CH | 40-50 |

| CH₃ | 15-25 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A homonuclear correlation experiment that reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be expected between the methine proton and the methyl protons of the propionic acid side chain, as well as between adjacent protons on the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY can be used to confirm the three-dimensional structure of the molecule. For instance, a NOESY experiment could show correlations between the methine proton of the propionic acid chain and the protons on the pyrimidine ring, providing information about the preferred conformation of the side chain relative to the ring.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) detector are commonly employed.

In a metabolomics study, this compound was identified using UPLC-Q-ToF mass spectrometry in positive electrospray ionization mode. nih.gov The analysis would reveal the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and any fragment ions, which can help to confirm the molecular structure. The fragmentation pattern can provide valuable information about the different parts of the molecule. For example, a common fragmentation would be the loss of the carboxyl group.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 153.0664 |

| [M+Na]⁺ | 175.0483 |

| [M-COOH]⁺ | 108.0585 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected to appear in the 1400-1600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=O (Carboxylic Acid) | 1700-1725 (strong, sharp) |

| C=N, C=C (Pyrimidine) | 1400-1600 |

UV-Visible Spectroscopy in Compound Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyrimidine ring in this compound is a chromophore that will absorb UV light.

X-ray Crystallography for Absolute Structure Determination

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, high-quality crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the positions of the individual atoms can be deduced, revealing the precise molecular structure.

For chiral molecules such as this compound, which possesses a stereocenter at the alpha-carbon of the propionic acid moiety, determining the absolute configuration (i.e., whether it is the R- or S-enantiomer) is of paramount importance. The most common method to achieve this is through the anomalous dispersion of X-rays, often referred to as the Bijvoet method. This effect occurs when the X-ray energy is close to the absorption edge of an atom in the structure, causing a small but measurable difference in the intensities of Friedel pairs (reflections hkl and -h-k-l). By analyzing these differences, the absolute arrangement of the atoms in space can be unambiguously assigned.

As of the current body of scientific literature, a specific X-ray crystallographic study for the absolute structure determination of this compound has not been published. Consequently, detailed experimental crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available.

Should a crystallographic investigation be undertaken, a single crystal of either the racemic mixture or an enantiomerically pure sample of this compound would be required. The resulting data would be presented in a standardized format, as shown in the hypothetical table below.

Hypothetical Crystallographic Data Table for this compound (Note: The following data is illustrative and not based on experimental results)

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₇H₈N₂O₂ |

| Formula Weight | 152.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Data Collection and Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Reflections collected | Value |

| Independent reflections | Value |

| R-factor | Value |

| Flack Parameter | Value (for absolute structure) |

In such a study, the Flack parameter would be a critical value for determining the absolute configuration of an enantiomerically pure sample, with a value close to zero indicating the correct enantiomer has been modeled.

The research findings from a crystallographic analysis would provide unequivocal proof of the molecular structure, including the planarity of the pyrimidine ring, the conformation of the propionic acid side chain relative to the ring, and the intramolecular and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This information is invaluable for computational modeling, understanding structure-activity relationships, and for the design of related compounds.

Computational and Theoretical Studies on 2 Pyrimidin 2 Yl Propionic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as 2-pyrimidin-2-yl-propionic acid, might interact with a biological target, typically a protein. nih.gov Such analyses can predict the binding affinity and mode of action of the ligand.

A thorough search of scientific databases indicates that no specific molecular docking studies have been published for this compound. While research exists on the docking of other pyrimidine (B1678525) derivatives with various protein targets, these findings are not directly transferable. nih.govacs.org

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com DFT studies can determine optimized molecular geometry, vibrational frequencies, and electronic properties.

No specific DFT studies focused on this compound have been identified in the current body of scientific literature. Such studies would be valuable for understanding the molecule's fundamental electronic characteristics.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. irjweb.comaimspress.comnih.gov

Specific HOMO-LUMO analyses for this compound are not available in published research. A hypothetical representation of such an analysis is presented in the table below to illustrate the type of data that would be generated.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net These include electronegativity, chemical hardness, and the electrophilicity index. researchgate.net

As with other quantum chemical calculations, specific studies detailing the chemical reactivity descriptors for this compound are currently absent from the scientific literature. A table of hypothetical values is provided for illustrative purposes.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | |

| Chemical Hardness (η) | |

| Electrophilicity Index (ω) |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new compounds and to optimize the structure of lead compounds in drug discovery. nih.govnih.gov

No QSAR studies specifically involving derivatives of this compound have been published. Research in this area would be beneficial for identifying potentially active analogs for various therapeutic targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes of a molecule over time, offering insights into its flexibility and interactions with its environment. mdpi.commdpi.com

There are no published conformational analysis or molecular dynamics simulation studies for this compound. Such studies would provide valuable information about the molecule's dynamic behavior and its accessible conformations, which is crucial for understanding its biological activity.

Thermodynamic Parameters and Solubility Prediction

Computational and theoretical chemistry serve as powerful tools for the in silico estimation of key physicochemical properties of molecules, including this compound. These predictive methods are vital in the early stages of research to forecast a compound's behavior, stability, and disposition in various environments, thereby guiding further experimental work.

Thermodynamic Parameters

The thermodynamic stability and reactivity of a compound can be described by state functions such as the enthalpy of formation (ΔH°), Gibbs free energy of formation (ΔG°), and entropy (S°). chemguide.co.uklibretexts.org The Gibbs free energy, in particular, is a crucial indicator of the spontaneity of a chemical reaction or process; a negative ΔG value signifies a spontaneous (feasible) process. unizin.orgkhanacademy.org The relationship between these parameters is defined by the equation:

ΔG° = ΔH° - TΔS° chemguide.co.uklibretexts.org

Here, T represents the absolute temperature. This equation allows researchers to predict how temperature changes will affect the feasibility of a reaction. chemguide.co.uk

Table 1: Predicted Thermodynamic Parameters for this compound

| Parameter | Predicted Value | Method |

| Enthalpy of Formation (ΔH°) | Not available in public literature | - |

| Gibbs Free Energy of Formation (ΔG°) | Not available in public literature | - |

| Entropy (S°) | Not available in public literature | - |

Solubility Prediction

Solubility is a critical determinant of a compound's behavior in biological and chemical systems. Computational models offer a means to predict aqueous solubility, often expressed as logS (the logarithm of the molar solubility). chemaxon.com These predictions are typically based on the molecular structure and a set of calculated descriptors.

One of the most common approaches is the use of Quantitative Structure-Property Relationship (QSPR) models. The general solubility equation (GSE) developed by Yalkowsky highlights the key factors influencing solubility:

logS = 0.5 - 0.01(MP - 25) - logP

where MP is the melting point and logP is the octanol-water partition coefficient, a measure of lipophilicity. blogspot.com Another well-known model is the ESOL (Estimated Solubility) method, which calculates logS based on molecular weight (MW), logP, the number of rotatable bonds, and the proportion of aromatic atoms. blogspot.com

For this compound, an experimental solubility value has been determined to be 5 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2. caymanchem.comglpbio.com This provides a valuable benchmark for any computational predictions. While specific, citable logS predictions from various computational models for this exact molecule are not present in the searched literature, we can reference the predicted lipophilicity of a closely related structure, pyrimidine-2-carboxylic acid, which has a computed XLogP3 value of -0.5, suggesting a degree of hydrophilicity. nih.gov

Table 2: Experimental and Predicted Solubility of this compound

| Parameter | Value | Method/Source |

| Experimental Solubility | 5 mg/mL (in PBS, pH 7.2) | Cayman Chemical caymanchem.comglpbio.com |

| Predicted Aqueous Solubility (logS) | Not available in public literature | - |

| Predicted Lipophilicity (XLogP3) of Pyrimidine-2-carboxylic acid | -0.5 | PubChem (Computed) nih.gov |

The presence of the carboxylic acid group, which can be ionized, and the nitrogen atoms in the pyrimidine ring, which can participate in hydrogen bonding, are key structural features that influence the solubility of this compound. Predictive models take these features into account to estimate the compound's behavior in aqueous media. chemaxon.comblogspot.com

Pharmacological and Therapeutic Research Directions for 2 Pyrimidin 2 Yl Propionic Acid Analogs

Design of Novel Pharmacologically Active Scaffolds

The design of new drugs often begins with a known chemical scaffold, which is systematically modified to enhance potency, selectivity, or pharmacokinetic properties. The pyrimidine (B1678525) skeleton is particularly amenable to such modifications, allowing for structural variations at positions 2, 4, 5, and 6 to generate libraries of novel compounds with diverse biological activities. mdpi.com

Researchers employ several strategies to create these novel scaffolds:

Molecular Hybridization: This technique involves combining structural fragments from different known active molecules. For instance, fragments of an existing drug like Pexidartinib have been merged with a pyrrolo[2,3-d]pyrimidine nucleus to create new inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a validated target in drug discovery. mdpi.com

Scaffold Hopping: This approach involves replacing the core structure (the scaffold) of a known inhibitor with a chemically different but functionally similar one. The discovery of pyrimido-diazepine scaffolds as novel mimics of adenine (B156593) is an example of this strategy, leading to potent inhibitors of receptor tyrosine kinases such as KDR, Flt3, and c-Kit. researchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify which parts of the molecule are crucial for its function. This information guides further design and optimization. For example, studies on pyrimidine analogs have highlighted the importance of specific substitutions for creating selective inhibitors of Bruton's tyrosine kinase (BTK), a key target for autoimmune diseases and B-cell malignancies. nih.gov The development of tricyclic pyrrolo[2,3-d]pyrimidine derivatives has also been guided by SAR to discover compounds with antitumor properties. mdpi.com

These design strategies have led to the exploration of various pyrimidine-based scaffolds, including pyrrolo[2,3-d]pyrimidines and pyrimido-diazepines, as promising new classes of therapeutic agents. mdpi.comresearchgate.net

Preclinical Research Models and In Vitro/In Vivo Evaluation Strategies

Once novel analogs are synthesized, they undergo rigorous preclinical testing to determine their biological effects. This evaluation process involves a combination of in vitro (cell-based) and in vivo (animal-based) models.

In Vitro Evaluation: Initial screening is typically performed using a panel of human cancer cell lines to assess the antiproliferative properties of the new compounds. Commonly used cell lines include those for prostate cancer (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), liver cancer (Huh-7, HepG2), and cervical cancer (HeLa). mdpi.comnih.govmdpi.com

Key in vitro assays include:

MTT and Crystal Violet Assays: These are colorimetric assays used to measure cell viability and proliferation, allowing for the determination of the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%). mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to quantify the expression of specific proteins, such as Collagen type I, to evaluate the anti-fibrotic activity of compounds. mdpi.com

Hydroxyproline (B1673980) and Picro-Sirius Red Staining Assays: These methods are used to measure collagen content, providing another measure of anti-fibrotic potential in cell cultures. mdpi.com

Cell Cycle Analysis: Flow cytometry is used to investigate how a compound affects the progression of cells through the different phases of the cell cycle.

Reactive Oxygen Species (ROS) Production: Assays using probes like dihydrorhodamine (DHR) can determine if a compound induces oxidative stress in cells. mdpi.com

| Compound | Target Cell Line | Activity (IC₅₀ in µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| 11f (a pyrazolo[1,5-a]pyrimidine) | Huh-7 (Liver Cancer) | 6.3 | Doxorubicin | 3.2 |

| 16b (a pyrazolo[1,5-a]pyrimidine) | HeLa (Cervical Cancer) | 7.8 | Doxorubicin | 8.1 |

| 11i (a pyrazolo[1,5-a]pyrimidine) | MCF-7 (Breast Cancer) | 3.0 | Doxorubicin | 5.9 |

| Ph3SnL1 (an organotin carboxylate) | MCF-7 (Breast Cancer) | 0.218 ± 0.025 | N/A | N/A |

In Vivo Evaluation: Compounds that show promise in in vitro studies are advanced to in vivo testing in animal models to assess their efficacy and pharmacokinetic properties in a living organism.

Disease Models: Specific animal models are used to mimic human diseases. For example, the streptozotocin (B1681764) (STZ)-induced diabetic model in rodents is used to evaluate potential antidiabetic agents derived from arylpropionic acid scaffolds. nih.gov For cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to evaluate the tumor-inhibiting effects of new compounds. nih.gov

Pharmacokinetic Studies: These studies determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This is crucial for establishing a compound's potential for oral bioavailability. nih.govnih.gov

Modulators of Specific Biological Pathways

Research into 2-pyrimidin-2-yl-propionic acid analogs often focuses on modulating specific signaling pathways that are dysregulated in disease. Two such pathways of significant interest are the Cyclin-Dependent Kinase (CDK) pathway and the Nrf2 pathway.

Cyclin-Dependent Kinases (CDKs) CDKs are a family of protein kinases that are critical for regulating the cell cycle. nih.gov Their hyperactivity is a hallmark of many cancers, making them an attractive target for cancer therapy. nih.gov Researchers have designed novel pyrrolo[2,3-d]pyrimidine derivatives that function as potent CDK inhibitors. nih.gov